(R)-Finerenone

Description

Properties

IUPAC Name |

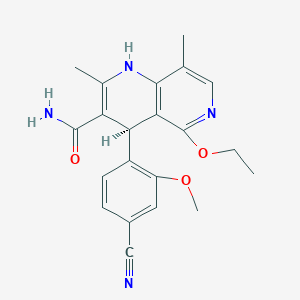

(4R)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLEZXCOBLCY-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C2=C1[C@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501114716 | |

| Record name | (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050477-30-9 | |

| Record name | (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Finerenone involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the construction of the bicyclic core through a series of cyclization reactions.

Introduction of functional groups: Various functional groups are introduced to the core structure through substitution and addition reactions.

Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Finerenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Involves multiple steps of crystallization and chromatography to isolate the desired product.

Quality control: Ensures that the final product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

®-Finerenone undergoes several types of chemical reactions, including:

Oxidation: Converts the compound into its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduces the compound to its reduced form, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of functional groups with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Produces oxidized derivatives of ®-Finerenone.

Reduction: Produces reduced derivatives of ®-Finerenone.

Substitution: Produces substituted derivatives with different functional groups.

Scientific Research Applications

Chronic Kidney Disease (CKD) and Type 2 Diabetes Mellitus (T2DM)

(R)-Finerenone is primarily indicated for reducing the risk of sustained decline in glomerular filtration rate (eGFR), end-stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with CKD associated with T2DM . The efficacy of finerenone has been demonstrated in several large-scale clinical trials:

- FIDELIO-DKD Trial : This study showed that finerenone significantly reduced the risk of kidney failure and cardiovascular events in patients with CKD and T2DM. The trial included 5,734 participants over a mean follow-up of 2.6 years, revealing a 14% reduction in composite cardiovascular outcomes and a 23% reduction in kidney outcomes compared to placebo .

- FIGARO-DKD Trial : Involving 7,437 patients, this trial confirmed finerenone's ability to lower albuminuria and improve cardiovascular outcomes in the same patient population. The results indicated that finerenone effectively reduced the risk of hospitalization for heart failure .

Heart Failure

Finerenone has shown promise in treating heart failure, particularly in patients with preserved ejection fraction (HFpEF). Ongoing studies like the FINEARTS-HF trial are investigating its efficacy compared to placebo . The compound's ability to mitigate cardiac fibrosis and improve endothelial function positions it as a potential cornerstone therapy for heart failure management .

Diabetic Retinopathy

Emerging evidence suggests that finerenone may also have therapeutic effects on diabetic retinopathy. Preclinical studies indicate its potential to reduce oxidative stress and improve endothelial function, which are critical factors in the pathology of diabetic retinopathy .

Pulmonary Hypertension

Research indicates that finerenone may benefit patients with pulmonary hypertension by reducing vascular remodeling and total pulmonary vascular resistance. Studies on animal models have demonstrated its effectiveness in reversing established pulmonary hypertension, highlighting its potential as a novel treatment option .

Comparative Efficacy

A comparative analysis of finerenone against traditional MRAs reveals several advantages:

| Feature | Finerenone | Spironolactone/Eplerenone |

|---|---|---|

| Selectivity | High | Moderate |

| Risk of Hyperkalemia | Lower | Higher |

| Hormonal Side Effects | Minimal | Significant |

| Efficacy in CKD/T2DM | Superior | Variable |

Mechanism of Action

®-Finerenone exerts its effects by selectively binding to the mineralocorticoid receptor, blocking the action of aldosterone. This prevents the receptor from activating downstream signaling pathways that lead to inflammation, fibrosis, and other pathological processes. The molecular targets and pathways involved include:

Mineralocorticoid receptor: The primary target of ®-Finerenone.

Signaling pathways: Involves pathways related to inflammation, fibrosis, and electrolyte balance.

Comparison with Similar Compounds

Ongoing Research and Limitations

- Head-to-Head Trials: Ongoing trials (NCT05047263, NCT05013008) will compare finerenone directly with spironolactone/eplerenone .

- Population Gaps: Current data exclude non-albuminuric CKD patients, limiting generalizability .

- Mechanistic Insights: Finerenone’s anti-fibrotic effects in non-diabetic CKD are under investigation (FIND-CKD trial) .

Biological Activity

(R)-Finerenone, a third-generation non-steroidal mineralocorticoid receptor antagonist (MRA), has emerged as a significant therapeutic agent in managing cardiovascular and renal diseases, particularly in patients with chronic kidney disease (CKD) and type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound selectively binds to the mineralocorticoid receptor (MR), inhibiting the transcriptional activation of pro-inflammatory and pro-fibrotic genes. Unlike traditional steroidal MRAs such as spironolactone, finerenone forms an unstable receptor-ligand complex that prevents the recruitment of co-factors necessary for gene transcription. This unique mechanism results in reduced oxidative stress, inflammation, and fibrosis, leading to improved cardiovascular and renal outcomes .

Key Mechanisms:

- Selective Binding : Higher affinity for MR compared to other steroid hormone receptors.

- Inhibition of Gene Expression : Suppresses genes associated with hypertrophy and fibrosis.

- Reduced Inflammation : Lowers levels of inflammatory cytokines like IL-6 and CCL7 .

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly improves outcomes in patients with CKD and T2DM. Notable studies include the FIGARO-DKD and FIDELIO-DKD trials, which highlighted its effectiveness in reducing hospitalization rates for heart failure and improving renal function.

Key Findings from Clinical Trials:

- Reduction in Heart Failure Incidence : In the FIGARO-DKD trial, new-onset heart failure was reduced from 2.8% in placebo to 1.9% in the finerenone group (HR: 0.68) .

- Cardiovascular Outcomes : Finerenone reduced the risk of cardiovascular death or first heart failure hospitalization by 18% compared to placebo .

- Kidney Function Preservation : In pooled analyses, finerenone reduced the composite kidney outcome by 20%, indicating its protective effects against CKD progression .

Safety Profile

This compound has been shown to have a favorable safety profile compared to first- and second-generation MRAs. The incidence of hyperkalemia is lower than that observed with spironolactone, making it a safer option for patients at risk for elevated potassium levels .

Adverse Events:

- Hyperkalemia : Occurred in 8.3% of patients treated with finerenone versus 4.6% with placebo .

- Renal Function : No significant increase in acute kidney injury reports was noted despite high baseline kidney risk profiles among participants .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against traditional MRAs:

| Parameter | This compound | Spironolactone | Eplerenone |

|---|---|---|---|

| Selectivity for MR | High | Moderate | Moderate |

| Risk of Hyperkalemia | Lower | Higher | Moderate |

| Cardiovascular Risk Reduction | Significant | Moderate | Moderate |

| Renal Outcomes Improvement | Significant | Limited | Limited |

Case Studies

Several case studies have illustrated the clinical benefits of this compound:

- Case Study on Heart Failure : A patient with CKD and a history of heart failure showed significant improvement in symptoms and reduced hospitalization rates after initiating treatment with this compound.

- Case Study on Diabetic Nephropathy : A cohort of T2DM patients demonstrated preserved renal function over a year-long follow-up with this compound therapy, highlighting its protective effects against nephropathy progression.

Q & A

Basic Research Questions

Q. What are the key methodological considerations in designing clinical trials for finerenone in chronic kidney disease (CKD) and type 2 diabetes (T2D)?

- Answer: Trials should use event-driven, randomized, double-blind, placebo-controlled designs with reciprocal primary endpoints (e.g., CKD progression vs. cardiovascular outcomes). For example, FIDELIO-DKD and FIGARO-DKD employed stratified randomization by region, eGFR, and UACR to ensure balanced cohorts. Follow-up durations ≥2.5 years are critical to capture cardiorenal endpoints . Safety monitoring must include frequent serum potassium checks due to hyperkalemia risks, with discontinuation protocols for levels ≥6.0 mmol/L .

Q. How do phase 3 trial designs for finerenone differ from earlier-phase studies?

- Answer: Phase 3 trials (e.g., FIDELITY pooled analysis) prioritize large, diverse cohorts (n >13,000) with T2D and CKD stages 1–3. They employ composite endpoints (e.g., time to kidney failure, cardiovascular death) and use time-to-event analyses adjusted for covariates like baseline eGFR and albuminuria. Earlier phases focus on dose-ranging (e.g., 10–20 mg/day) and pharmacokinetic interactions (e.g., CYP3A4 inhibitors like fluconazole) .

Q. What validated frameworks are recommended for structuring research questions in finerenone studies?

- Answer: Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Adults with CKD and T2D (eGFR 25–90 mL/min/1.73m²).

- Intervention: Finerenone + standard care (RAS inhibitors).

- Comparison: Placebo + standard care.

- Outcome: 30% reduction in UACR at 4 months.

- Time: Median follow-up ≥3 years .

Advanced Research Questions

Q. How should researchers address contradictions in hyperkalemia incidence versus cardiorenal benefits in finerenone trials?

- Answer: Conduct stratified analyses by baseline potassium levels and renal function. In FIDELITY, hyperkalemia-related discontinuation occurred in 2.3% of finerenone vs. 0.9% placebo groups, yet net clinical benefit (HR 0.86 for cardiovascular death) persisted. Mitigation strategies include potassium-binding resins or adjusted dosing in high-risk subgroups . Statistical models (e.g., Fine-Gray competing risks) can disentangle mortality benefits from adverse events .

Q. What methodological innovations were used in the CONFIDENCE trial to evaluate finerenone-empagliflozin synergy?

- Answer: The CONFIDENCE trial (NCT05254002) employs a parallel-group design with three arms: finerenone monotherapy, empagliflozin monotherapy, and combination therapy. Primary endpoint is UACR reduction at 6 months. Covariate adjustment includes baseline HbA1c and eGFR. Pharmacodynamic interactions (e.g., SGLT2i-induced hemodynamic changes + MRA effects) are modeled using repeated-measures ANOVA .

Q. How can real-world data (RWD) from studies like FINE-REAL complement RCT findings?

- Answer: FINE-REAL uses prospective, non-interventional designs to capture treatment patterns across geographies (e.g., dose titration, discontinuation rates). Key metrics include time-to-first hyperkalemia event and adherence to potassium monitoring protocols. RWD enhances external validity by including patients excluded from RCTs (e.g., advanced heart failure) .

Q. What statistical approaches resolve heterogeneity in finerenone’s efficacy across insulin resistance subgroups?

- Answer: Post hoc analyses of FIDELITY used estimated glucose disposal rate (eGDR) to stratify patients by insulin sensitivity. Interaction tests (e.g., Cox proportional hazards with time-updated covariates) showed consistent cardiorenal benefits regardless of eGDR (HR 0.84–0.88). Sensitivity analyses validated findings using alternative insulin resistance indices .

Data Analysis & Reporting

Q. What are best practices for analyzing pooled data from finerenone trials (e.g., FIDELITY)?

- Answer: Use inverse probability weighting to balance covariates across pooled cohorts. Pre-specify endpoints (e.g., cardiovascular death, CKD progression) and apply multiplicity corrections (e.g., Hochberg procedure). Report absolute risk differences alongside hazard ratios to quantify population-level impact (e.g., 3.5 fewer events/1000 patient-years) .

Q. How should researchers model long-term cost-effectiveness of finerenone in health economic analyses?

- Answer: Adapt Markov models (e.g., FINE-CKD) using trial data (e.g., FIDELITY’s median 3-year follow-up). Inputs include annual CKD progression rates, cardiovascular event probabilities, and country-specific healthcare costs. Sensitivity analyses should vary discount rates (3–5%) and treatment adherence assumptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.